molecular formula C14H14FN3OS B11475141 2-(Ethylamino)-7-(3-fluorophenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

2-(Ethylamino)-7-(3-fluorophenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11475141
M. Wt: 291.35 g/mol
InChI Key: BARILRXGIHVAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ETHYLAMINO)-7-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLAMINO)-7-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoroaniline with ethyl isothiocyanate to form an intermediate, which is then cyclized with a suitable aldehyde to form the thiazole ring. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLAMINO)-7-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

2-(ETHYLAMINO)-7-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(ETHYLAMINO)-7-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(METHYLAMINO)-7-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
  • 2-(ETHYLAMINO)-7-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE

Uniqueness

2-(ETHYLAMINO)-7-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to the presence of the ethylamino group and the 3-fluorophenyl substituent, which confer specific electronic and steric properties. These features can influence its reactivity and biological activity, making it distinct from similar compounds .

Properties

Molecular Formula

C14H14FN3OS

Molecular Weight

291.35 g/mol

IUPAC Name

2-(ethylamino)-7-(3-fluorophenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C14H14FN3OS/c1-2-16-14-18-13-12(20-14)10(7-11(19)17-13)8-4-3-5-9(15)6-8/h3-6,10H,2,7H2,1H3,(H,16,18)(H,17,19)

InChI Key

BARILRXGIHVAKW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.